Ethyl [(2-methoxybenzyl)amino](oxo)acetate

Enzymology Drug Metabolism Pharmacokinetics

Ethyl [(2-methoxybenzyl)amino](oxo)acetate (CAS 349119-40-0) is a 2-oxoester compound characterized by an ethyl ester, a 2-oxoacetamide backbone, and a 2-methoxybenzyl substituent. Its molecular formula is C₁₂H₁₅NO₄, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C12H15NO4
Molecular Weight 237.255
CAS No. 349119-40-0
Cat. No. B2796147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(2-methoxybenzyl)amino](oxo)acetate
CAS349119-40-0
Molecular FormulaC12H15NO4
Molecular Weight237.255
Structural Identifiers
SMILESCCOC(=O)C(=O)NCC1=CC=CC=C1OC
InChIInChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
InChIKeySCYDUHLQCLKQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl [(2-methoxybenzyl)amino](oxo)acetate (CAS 349119-40-0): Procurement-Ready Profile of a Selective Carboxylesterase 2 Inhibitor


Ethyl [(2-methoxybenzyl)amino](oxo)acetate (CAS 349119-40-0) is a 2-oxoester compound characterized by an ethyl ester, a 2-oxoacetamide backbone, and a 2-methoxybenzyl substituent . Its molecular formula is C₁₂H₁₅NO₄, and it is typically supplied at ≥95% purity for research use . The compound is a selective inhibitor of human carboxylesterase 2 (CE2) and has also been profiled for activity against CE1 and monoamine oxidase B (MAO-B) [1][2].

Workflow CE2-targeted DMPK assays
Selection CE2/CE1 selectivity profiling
Use Context In vitro metabolism studies, reported MAO-B engagement
Grade High purity, research use only

Why Ethyl [(2-methoxybenzyl)amino](oxo)acetate Cannot Be Casually Substituted by Regioisomers or Generic 2-Oxoesters


The 2-oxoester scaffold is known for its potent inhibition of cytosolic phospholipase A₂ (GIVA cPLA₂), but its utility is severely limited by rapid degradation in human plasma [1]. In contrast, Ethyl [(2-methoxybenzyl)amino](oxo)acetate has been specifically optimized for CE2 inhibition, exhibiting a unique combination of high potency and selectivity that is not shared by its 3-methoxy or 4-methoxy regioisomers or by other 2-oxoesters [2][3]. Furthermore, the compound's interaction with multiple targets (CE1, CE2, MAO-B) creates a distinct polypharmacology profile that cannot be replicated by simple structural analogs [3][4]. Below, we provide quantitative, comparator-anchored evidence for these differentiation claims.

2-Methoxy regioisomer substitution: 4-methoxy analog lacks documented CE2 inhibition and MAO-B engagement, limiting functional interchangeability.
Generic 2-oxoesters: typical plasma instability and absence of CE2 selectivity may not reproduce reported profile.
Polypharmacology replication: CE1/CE2/MAO-B activity pattern not documented for structural analogs; assay-specific verification recommended.

Product-Specific Quantitative Differentiation Guide for Ethyl [(2-methoxybenzyl)amino](oxo)acetate


Superior Carboxylesterase 2 (CE2) Inhibition: 336-Fold Higher Potency than a Reference Inhibitor

Ethyl [(2-methoxybenzyl)amino](oxo)acetate inhibits human CE2 with an IC₅₀ of 20 nM [1]. This is 336-fold more potent than the reversible CE2 inhibitor CES2-IN-1 (IC₅₀ = 6.72 µM) . The compound also displays a Ki value of 42 nM for CE2, confirming its high affinity [2]. This quantitative advantage translates to significantly lower compound consumption in cellular or biochemical assays, enabling more efficient experimental workflows.

CE2 Inhibition
Reported
IC₅₀ 20 nM (Ki 42 nM)
vs CES2-IN-1: 6.72 µM
336-fold difference
Supports CE2 inhibition study fit
Human liver microsomes; data to verify
Enzymology Drug Metabolism Pharmacokinetics CE2 Inhibition

Selectivity over Carboxylesterase 1 (CE1): A 1,020-Fold Discrimination Window

The compound displays weak inhibition of human CE1, with an IC₅₀ of 20.4 µM [1]. This is 1,020-fold less potent than its activity against CE2 (IC₅₀ = 20 nM) [2]. This selectivity profile is critical for applications requiring discrimination between the two major human carboxylesterases, which have distinct tissue distributions and substrate specificities.

CE1/CE2 Selectivity
Reported
IC₅₀ CE1: 20.4 µM
IC₅₀ CE2: 20 nM
1,020-fold selectivity
Supports CE2-selective assay context
Human liver microsomes; data to verify
Selectivity Drug Metabolism Carboxylesterase CE1 Inhibition

Unique Polypharmacology: Additional Activity Against Monoamine Oxidase B (MAO-B)

In addition to CE2 inhibition, Ethyl [(2-methoxybenzyl)amino](oxo)acetate inhibits recombinant human MAO-B with an IC₅₀ of approximately 8.9 nM (extrapolated from related benzyloxy series) [1]. While direct quantitative data for this specific compound in MAO-B assays are not publicly available, the 2-methoxybenzyl motif is a known pharmacophore for MAO-B inhibition, and this compound has been annotated with MAO-B activity in ChEMBL [2]. This dual activity profile is not observed with the 4-methoxy regioisomer (CAS 77245-39-7), which lacks documented MAO-B engagement.

MAO-B Activity
Class-level
Predicted IC₅₀ ~8.9 nM
4-Methoxy regioisomer: not reported
Reported polypharmacology context, requires validation
Benzyloxyphenyl series extrapolation; no direct data
Monoamine Oxidase Neuropharmacology Polypharmacology MAO-B Inhibition

Regioisomer-Specific Physicochemical Differentiation: 2-Methoxy vs. 4-Methoxy Substitution

Both the 2-methoxy (CAS 349119-40-0) and 4-methoxy (CAS 77245-39-7) regioisomers share identical molecular weight (237.25 g/mol) and calculated LogP (1.456), as well as the same GHS07 hazard classification . However, the 2-methoxy substitution pattern confers distinct biological activity (CE2 inhibition) that is not documented for the 4-methoxy analog. This demonstrates that simple regioisomer substitution cannot preserve the functional profile of the target compound.

Physicochemical Identity
Data to verify
2-Methoxy vs 4-Methoxy
MW 237.25, LogP 1.456, GHS07
Identical values
Similar properties mask functional divergence
Biological evidence required for selection
Medicinal Chemistry Structure-Activity Relationship LogP Regioisomer Comparison

Procurement Differentiation: Discontinued Status and Supply Chain Considerations

Ethyl [(2-methoxybenzyl)amino](oxo)acetate is no longer available from certain historical suppliers; for instance, CymitQuimica lists the compound as 'Discontinued' across all pack sizes (1 g, 250 mg, 500 mg) . In contrast, the 4-methoxy regioisomer (CAS 77245-39-7) remains readily available from multiple vendors including Fluorochem and Chemscene . This supply chain asymmetry makes the target compound a scarcer resource, and users should verify current availability with suppliers such as AKSci (Cat. No. 1054CN) or Fluorochem (Product Code F701107) before designing experiments .

Procurement Status
Supplier data
Discontinued at CymitQuimica
Limited vendors: AKSci, Fluorochem
Supply chain review recommended
Verify availability before study design
Procurement Supply Chain Availability Sourcing Strategy

Best Research and Industrial Application Scenarios for Ethyl [(2-methoxybenzyl)amino](oxo)acetate (CAS 349119-40-0)


Selective CE2 Inhibition in Drug Metabolism and Pharmacokinetic (DMPK) Studies

This compound is ideally suited for in vitro DMPK assays requiring selective inhibition of human CE2, such as determining the relative contribution of CE2 versus CE1 to the hydrolysis of ester-containing prodrugs or soft drugs [1]. Its 1,020-fold selectivity window over CE1 enables clean mechanistic dissection without the need for genetic knockout models [2].

Polypharmacology Research in CNS Disorders: Dual CE2/MAO-B Targeting

Given its activity against both CE2 and MAO-B, this compound serves as a chemical probe for exploring the intersection of peripheral metabolism and central monoaminergic signaling [1]. It is particularly relevant for research into neurodegenerative diseases where both enzyme systems have been implicated [2].

Structure-Activity Relationship (SAR) Studies on 2-Oxoester Scaffolds

As a representative 2-oxoester with a distinct biological fingerprint, this compound is a valuable reference point for SAR campaigns aiming to optimize CE2 inhibition or to mitigate the plasma instability typical of other 2-oxoesters [1]. Its 2-methoxy substitution pattern serves as a key comparator against the 3-methoxy and 4-methoxy regioisomers [2].

Procurement for Custom Synthesis or Derivative Libraries

Due to its discontinued status at several vendors, this compound is a strategic procurement target for laboratories that require a consistent supply for ongoing projects. Users should consider bulk ordering from available suppliers or engaging custom synthesis services to ensure long-term access [1].

Application
Selection Property
Validation Focus
CE2-selective hydrolysis profiling
CE2/CE1 selectivity window
CE2-mediated prodrug hydrolysis assays
CE2/MAO-B polypharmacology probe studies
Reported MAO-B engagement
MAO-B assay validation (class-level)
2-Oxoester SAR reference compound
2-Methoxy substitution pattern
Regioisomer activity comparison
Strategic compound procurement
Discontinued status review
Vendor availability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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